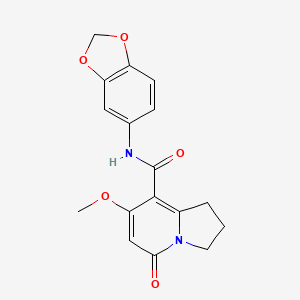

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic indolizine derivative characterized by a fused bicyclic indolizine core with a 5-oxo group and a methoxy substituent at position 6. The compound features an 8-carboxamide moiety linked to a 2H-1,3-benzodioxol-5-yl (commonly known as a methylenedioxyphenyl) group. This benzodioxol substituent introduces electron-rich aromatic properties, which may influence pharmacological interactions, such as binding affinity to biological targets.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-14-8-15(20)19-6-2-3-11(19)16(14)17(21)18-10-4-5-12-13(7-10)24-9-23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKCNOROUHAXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The indolizine core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzodioxole and indolizine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Applications De Recherche Scientifique

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit mitochondrial membrane potential, which can induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Electron-Rich Aromatic vs. Halogenated Groups

- Target Compound (Benzodioxol): The 2H-1,3-benzodioxol group is a bicyclic ether with electron-donating oxygen atoms, which may enhance π-π stacking interactions in biological systems.

Polar vs. Nonpolar Substituents

- This polar substituent contrasts with the hydrophobic methyl ester in CAS 37704-45-3, which may serve as a prodrug form .

Heterocyclic Modifications

- Furan-Pyridazine Substituent (CAS 2034329-02-5) : The furan and pyridazine moieties introduce additional hydrogen-bond acceptors and planar aromaticity, which could modulate receptor selectivity compared to the benzodioxol group .

Physicochemical Properties

- Lower Molecular Weight Analogs (e.g., methyl ester, 249.22 g/mol) may exhibit better membrane permeability.

- Higher Molecular Weight Compounds (e.g., furan-pyridazine analog, 396.40 g/mol) could face challenges in bioavailability due to increased size and polarity .

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 329.31 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide have demonstrated selective antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.1 | Induces apoptosis |

| Compound B | Hep3B | 8.07 | G2-M phase arrest |

| N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... | TBD | TBD | TBD |

The compound has been noted to induce cell cycle arrest in the G2-M phase, similar to the established chemotherapeutic agent doxorubicin .

2. Antibacterial Activity

The antibacterial effects of benzodioxole derivatives have been documented extensively. For example, one study noted that compounds with methoxy substitutions exhibited strong activity against Gram-positive bacteria such as Enterococcus faecalis.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound C | E. faecalis | 8 |

| Compound D | S. aureus | TBD |

These findings suggest that the presence of the benzodioxole structure enhances antibacterial efficacy .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds derived from benzodioxole have shown promising results in various assays measuring antioxidant capacity.

Table 3: Antioxidant Activity

| Compound | Assay Method | IC50 (μM) |

|---|---|---|

| Compound E | DPPH Scavenging | 7.72 |

| N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... | TBD |

The antioxidant activity is often correlated with the number and position of substituents on the benzodioxole ring .

Case Studies

Several case studies have investigated the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... For instance:

- Study on Hep3B Cells : A derivative was shown to reduce α-fetoprotein secretion significantly while inducing cell cycle arrest in liver cancer cells .

- Antioxidant Evaluation : Various synthesized compounds were tested against standard antioxidants like Trolox, revealing a range of IC50 values indicating their potential as effective antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.